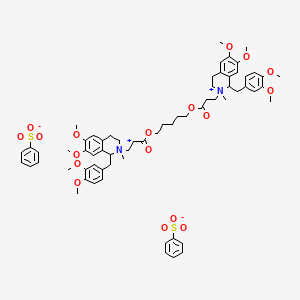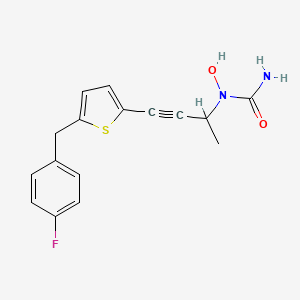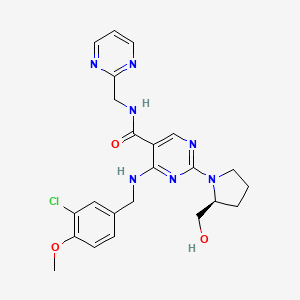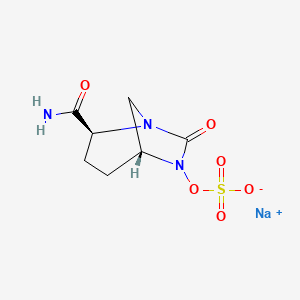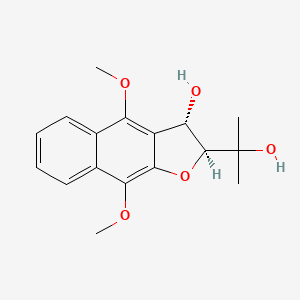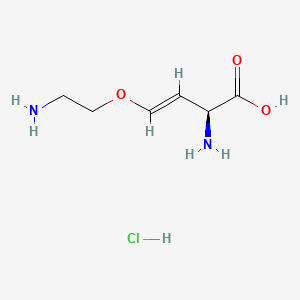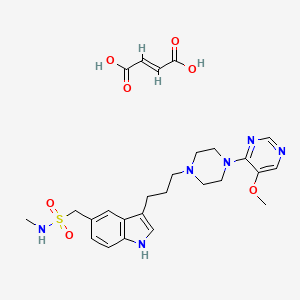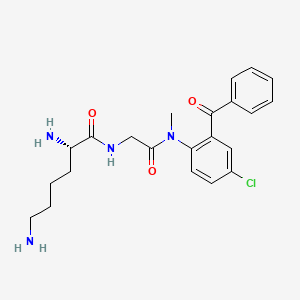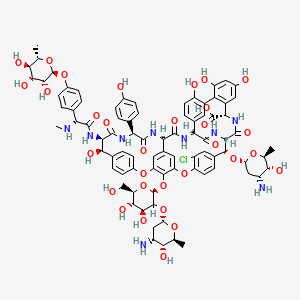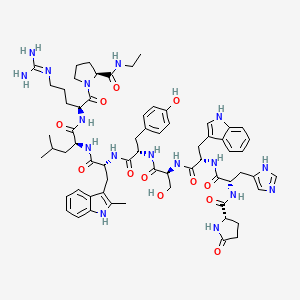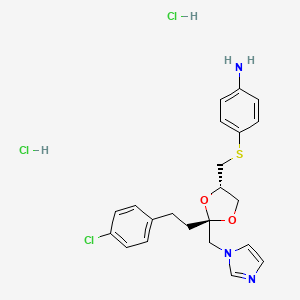
Azalanstat dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azalanstat Dihydrochloride is a dihydrochloride salt form of azalanstat, a synthetic imidazole that inhibits hepatic cholesterol biosynthesis by inhibiting the cytochrome P450 enzyme lanosterol 14alpha-demethylase.
Wissenschaftliche Forschungsanwendungen
Cardiac Arrhythmia Management
Azalanstat dihydrochloride has been explored for its potential in managing cardiac arrhythmias. Studies have shown its effectiveness in decreasing recurrent ventricular tachyarrhythmias in patients with implantable cardioverter defibrillators. Notably, it significantly reduced the need for anti-tachycardia pacing and shock-terminated events, contributing to its potential as a safe and effective drug for reducing ventricular tachycardia and ventricular fibrillation in these patients (Singer et al., 2004).
Cholesterol Biosynthesis Inhibition
Azalanstat (RS-21607) exhibits cholesterol-lowering activity by inhibiting cholesterol synthesis. This inhibition occurs through its action on the cytochrome P450 enzyme lanosterol 14α-demethylase. In animal studies, azalanstat lowered serum cholesterol levels, particularly low-density lipoprotein cholesterol, without significantly affecting high-density lipoprotein cholesterol levels. This mechanism is of pharmacological importance in the prevention of atherosclerosis (Burton et al., 1995).
Enzymatic Studies and Antioxidant Properties
Azalanstat has been used in research studying oxidative damage to enzymes. For example, it has been employed in studies involving catalase, an enzyme crucial for cellular defense against oxidative damage. Azalanstat, in this context, serves as a tool to understand the dynamics of oxidation and antioxidation in biological systems (Mayo et al., 2003).
Heme Oxygenase Inhibition
Azalanstat analogues have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These analogues are structurally distinct from other HO inhibitors and have shown selectivity for the HO-1 isozyme, which is stress-induced. This selective inhibition has significant implications for understanding and potentially treating conditions related to oxidative stress (Vlahakis et al., 2005).
Free Radical Generation in Oxidative Stress Studies
Azalanstat dihydrochloride, specifically as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), is used as a free radical generator in studies of oxidative stress. This application is crucial in understanding the mechanisms of oxidation and antioxidation in various biological contexts, such as lipid peroxidation and protein damage (Werber et al., 2011).
Eigenschaften
CAS-Nummer |
143484-82-6 |
|---|---|
Produktname |
Azalanstat dihydrochloride |
Molekularformel |
C22H26Cl3N3O2S |
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1 |
InChI-Schlüssel |
UTHWWPSFKXCLMU-HWELVIDPSA-N |
Isomerische SMILES |
C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Kanonische SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



